
Qnihyjtwljqhsy-uhfffaoysa-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-iodophenyl carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group (-NHCOO-) attached to a phenyl ring substituted with an iodine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-iodophenyl carbamate can be synthesized through several methods. One common approach involves the reaction of 4-iodophenol with methyl isocyanate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .
Industrial Production Methods: In an industrial setting, the synthesis of methyl 4-iodophenyl carbamate may involve the use of more scalable and efficient methods. For example, the reaction can be carried out in a continuous flow reactor, allowing for better control over reaction parameters and higher yields .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-iodophenyl carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carbamate group can be oxidized or reduced to form different functional groups, such as amides or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl carbamates with various functional groups replacing the iodine atom.
Oxidation and Reduction Reactions: Products include amides, alcohols, and other derivatives of the carbamate group.
Scientific Research Applications
Methyl 4-iodophenyl carbamate has several applications in scientific research:
Mechanism of Action
Methyl 4-iodophenyl carbamate can be compared with other carbamate derivatives, such as:
Methyl 4-bromophenyl carbamate: Similar structure but with a bromine atom instead of iodine.
Methyl 4-chlorophenyl carbamate: Contains a chlorine atom, which also affects its chemical behavior and applications.
Uniqueness: The presence of the iodine atom in methyl 4-iodophenyl carbamate makes it unique among carbamate derivatives. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
- Methyl 4-bromophenyl carbamate
- Methyl 4-chlorophenyl carbamate
- Methyl 4-fluorophenyl carbamate
Properties
CAS No. |
13538-51-7 |
|---|---|
Molecular Formula |
C8H8INO2 |
Molecular Weight |
277.06 g/mol |
IUPAC Name |
(4-iodophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H8INO2/c1-10-8(11)12-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |
InChI Key |
QNIHYJTWLJQHSY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



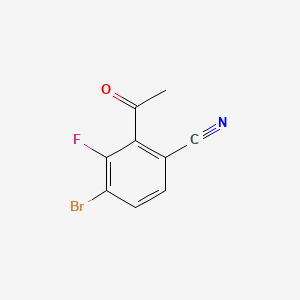
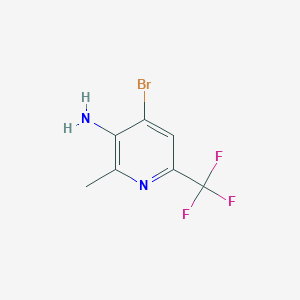
![7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13919051.png)
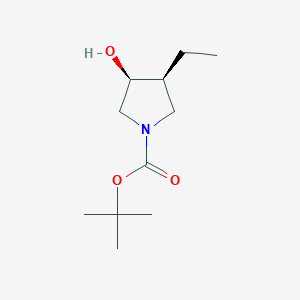

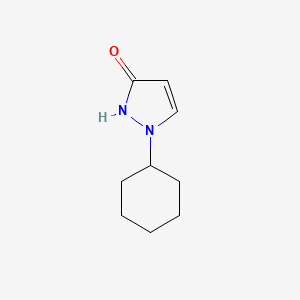
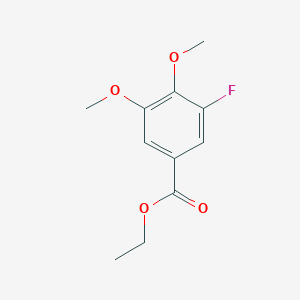
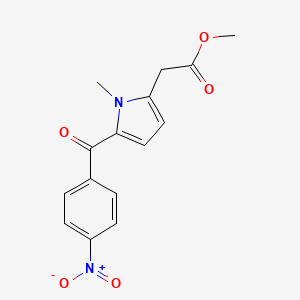
![Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B13919084.png)
![5-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B13919089.png)
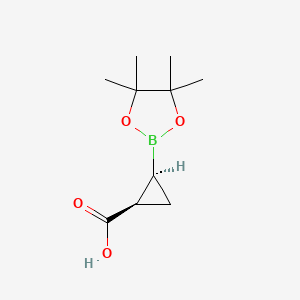
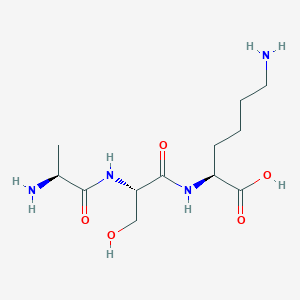
![(2R)-2-[Ethyl(methyl)amino]propan-1-OL](/img/structure/B13919122.png)
